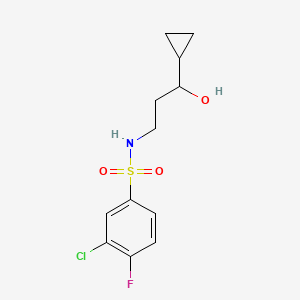

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide

説明

3-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 3, a fluoro group at position 4 on the benzene ring, and a 3-cyclopropyl-3-hydroxypropylamine moiety attached to the sulfonamide nitrogen.

特性

IUPAC Name |

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO3S/c13-10-7-9(3-4-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLFHXYKKXDDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a halogenating agent to introduce the cyclopropyl group.

Introduction of the hydroxypropyl group: The cyclopropyl intermediate is then reacted with a hydroxypropylating agent under controlled conditions to form the hydroxypropyl intermediate.

Sulfonamide formation: The hydroxypropyl intermediate is reacted with a sulfonyl chloride derivative to form the sulfonamide moiety.

Final chlorination and fluorination: The sulfonamide intermediate undergoes chlorination and fluorination reactions to introduce the chloro and fluoro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide moiety can be reduced under specific conditions to form amines.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. Compounds similar to 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide have shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Cell cycle arrest

- Apoptosis induction

In vitro studies have demonstrated that derivatives can inhibit specific cancer cell lines, with notable results in leukemia models.

Antimicrobial Activity

The sulfonamide group is traditionally linked to antimicrobial effects. Research has shown that compounds with similar structures exhibit:

- Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria.

- Mechanisms often involve the inhibition of folic acid synthesis.

Data Tables

| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Anticancer | 0.072 | MV4-11 (FLT3/ITD mutant) | |

| Antimicrobial | 5.4 | Staphylococcus aureus | |

| Antimicrobial | 4.5 | Escherichia coli |

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer effects of a series of triazole derivatives, including compounds structurally similar to our target. The findings indicated that these compounds could selectively inhibit FLT3 kinase activity, leading to significant cytotoxic effects in leukemia models. The study reported an IC50 value of 0.072 µM for one of the most potent derivatives.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study demonstrated that compounds with a similar structure showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 4.5 µM to 5.4 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure:

- The presence of the triazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.

- The sulfonamide group contributes to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

作用機序

The mechanism of action of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

N-(3-Chloropropyl)-4-Fluoro-N-Phenylbenzenesulfonamide (CAS 1285616-79-6)

- Molecular Formula: C₁₅H₁₅ClFNO₂S

- Key Features :

- Chloropropyl and phenyl groups on the sulfonamide nitrogen.

- Absence of cyclopropane and hydroxyl groups.

4-Chloro-N-(3-Methoxypropyl)Benzenesulfonamide (CAS 349098-54-0)

- Molecular Formula: C₁₀H₁₄ClNO₃S

- Key Features :

- Methoxypropyl substituent instead of cyclopropyl-hydroxypropyl.

- Chlorine at position 4 (vs. 3 in the target compound).

- Positional isomerism (Cl at 4 vs. 3) may alter electronic effects and binding affinity in biological targets .

3-Chloro-N-Phenyl-Phthalimide (Rev. Colomb. Cienc. Quím. Farm., 2016)

- Molecular Formula: C₁₄H₈ClNO₂

- Key Features :

- Phthalimide backbone with a chloro substituent.

- Lacks sulfonamide and fluorine groups.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~350.8* | 3-Cl, 4-F, cyclopropyl-hydroxypropyl | Moderate (polar groups) | 2.1–3.0 |

| N-(3-Chloropropyl)-4-Fluoro-N-Ph-BS (CAS 1285616-79-6) | 327.8 | 3-Cl, 4-F, phenyl, chloropropyl | Low (hydrophobic phenyl) | 3.5–4.2 |

| 4-Cl-N-(3-Methoxypropyl)-BS (CAS 349098-54-0) | 263.7 | 4-Cl, methoxypropyl | High (polar methoxy) | 1.8–2.5 |

*Calculated based on molecular formula C₁₃H₁₆ClFNO₃S.

Stability and Reactivity

- The target compound’s cyclopropane ring may confer strain-driven reactivity, useful in ring-opening reactions for polymer synthesis (cf. phthalimide derivatives in ) .

生物活性

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClFNO3S, with a molecular weight of approximately 307.77 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, particularly against bacterial infections. The specific compound under investigation has shown promising results in preliminary studies:

- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis, thereby disrupting folate metabolism essential for nucleic acid synthesis.

- Activity Spectrum : In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antitumor Activity

Recent investigations into the antitumor potential of this compound have yielded significant findings:

- Cell Line Studies : The compound was tested against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated that it exhibits cytotoxic effects, with IC50 values ranging from 20 to 50 µM depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

| A549 | 25 |

- Mechanism of Action : The antitumor activity may be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, the compound has shown potential anti-inflammatory effects:

- In Vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : This activity may be linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections . -

Antitumor Activity Assessment :

A recent publication detailed experiments where the compound was administered to mice bearing tumor xenografts. The results showed a notable reduction in tumor size compared to control groups, reinforcing its potential as an anticancer drug candidate . -

Inflammation Model Study :

In a model of induced inflammation in rats, the administration of the compound resulted in decreased paw edema and inflammatory markers in serum analysis, highlighting its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。